3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone
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Overview
Description
The compound “3-(3,5-Dimethylphenyl)-3’-methoxypropiophenone” is a type of propiophenone derivative. Propiophenones are a class of organic compounds characterized by a propiophenone group, which consists of a ketone attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethylphenyl)-3’-methoxypropiophenone” would likely consist of a propiophenone backbone with a 3,5-dimethylphenyl group attached to one end and a methoxy group attached to the other .Chemical Reactions Analysis
Again, while specific reactions involving “3-(3,5-Dimethylphenyl)-3’-methoxypropiophenone” are not available, propiophenones can undergo a variety of reactions, including reduction to form propylbenzenes, and oxidation to form benzoic acids .Scientific Research Applications
Molecular Structure and Quantum Mechanical Calculations
The molecular structure and quantum mechanical calculations of compounds related to 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone have been a subject of study. Using X-ray crystallography, FT-IR, and Density functional methods, researchers have characterized the molecular geometry and vibrational frequencies of similar compounds in the ground state, contributing to a deeper understanding of their physical and chemical properties (Alaşalvar et al., 2014).
Radical Scavenging Activities
Research has shown that compounds similar to this compound possess significant free radical scavenging activities. This is crucial for understanding their potential antioxidant properties and implications in various biochemical processes (Alaşalvar et al., 2014).
Photorelease Studies
Studies on the photorelease of HCl from related compounds have been conducted to understand their behavior under light exposure. This research is vital for applications in photochemistry and the development of light-responsive materials (Pelliccioli et al., 2001).
Spectroscopic and Electrochemical Properties
Investigations into the spectroscopic and electrochemical properties of compounds structurally similar to this compound have been carried out. This research contributes to our understanding of their electronic properties and potential applications in areas such as dye and pigment technology (Sarma et al., 2007).
Nonlinear Optical (NLO) Activity
The nonlinear optical activity of related compounds has been a subject of theoretical and experimental investigation. Such studies are critical for the development of new materials for optical and electronic applications (Demircioğlu et al., 2014).
Synthesis and Properties of Polymeric Materials
Research has been conducted on the synthesis and properties of poly(arylene ether sulfone) membranes containing pendant groups structurally related to this compound. Such studies are important for developing new materials with specific ion exchange and conductivity properties (Shi et al., 2017).
Future Directions
Mechanism of Action
Target of Action
For instance, 2-AMINO-6- (3,5-DIMETHYLPHENYL)SULFONYLBENZONITRILE has been shown to interact with the Gag-Pol polyprotein
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds . The compound may interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
For example, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) has been shown to inhibit the WNT/β-catenin pathway, which regulates a wide range of cellular functions .
Result of Action
For instance, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) has been shown to inhibit the growth of HCT116 cells and cause a high level of ROS production .
Action Environment
For instance, Tris(4-methoxy-3,5-dimethylphenyl)phosphine has been used as a ligand in various coupling reactions, including Suzuki-Miyaura coupling, under various conditions .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-9-14(2)11-15(10-13)7-8-18(19)16-5-4-6-17(12-16)20-3/h4-6,9-12H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVWKNSDXWXYSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644880 |
Source
|
Record name | 3-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-17-1 |
Source
|
Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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